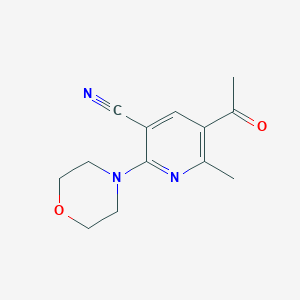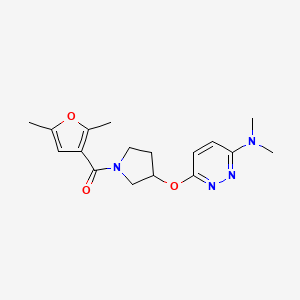
1-(4-Fluorophenyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea, also known as FP-3, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of urea derivatives and has shown promising results in various preclinical studies.
Aplicaciones Científicas De Investigación
Orexin Receptor Mechanisms in Compulsive Eating
- Role of Orexin Receptors: Research has demonstrated that compounds acting on orexin receptors can modulate feeding, arousal, stress, and drug abuse behaviors. Selective antagonism at orexin-1 receptor (OX1R) mechanisms has shown potential in reducing binge eating in rats without affecting standard food intake, suggesting a novel pharmacological treatment avenue for eating disorders with a compulsive component (Piccoli et al., 2012).
Neuropeptide Y5 Receptor Antagonists
- Development of Antagonists: A study on the structure-activity relationships of trisubstituted phenyl urea derivatives identified compounds with significant in vitro potency against the neuropeptide Y5 receptor, acting as antagonists. This work aids in understanding how urea derivatives can be optimized for therapeutic uses (Fotsch et al., 2001).
Hydrogel Formation and Stability
- Hydrogel Applications: Urea derivatives have been used to form hydrogels with properties that can be tuned by the identity of the anion present. This research suggests potential applications in drug delivery systems and tissue engineering, where the physical properties of gels are crucial (Lloyd & Steed, 2011).
Fluorophosphoranes and Urea Chemistry
- Fluorophosphoranes Synthesis: The preparation and properties of fluorophosphoranes highlight the versatility of urea derivatives in synthesizing heterocyclic compounds with potential applications in various chemical industries (Dunmur & Schmutzler, 1971).
Urea-Fluoride Interaction
- Chemical Interactions: The study of urea-fluoride interactions provides insights into hydrogen bonding and proton transfer processes, which are fundamental in the development of sensors and in understanding biological interactions (Boiocchi et al., 2004).
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2/c19-14-6-8-15(9-7-14)21-18(24)20-11-13-10-17(23)22(12-13)16-4-2-1-3-5-16/h1-9,13H,10-12H2,(H2,20,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUMADQSZKUJAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)CNC(=O)NC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methyl]-4,5-dimethylthien-2-yl}-2-furamide](/img/structure/B2416288.png)

![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)butanamide](/img/structure/B2416293.png)
![2-(4-chlorophenyl)-5-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2416294.png)



![4-[(Thiophen-2-ylmethyl)-amino]-benzoic acid](/img/structure/B2416299.png)



![3-Methyl-8-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2416305.png)
